REACTION_CXSMILES
|
[C:1](/[C:3](=[CH:9]\OCC)/[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].Cl.[F:14][C:15]([F:26])([F:25])[O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1.CC([O-])=O.[Na+]>CC(O)=O.O>[NH2:2][C:1]1[N:23]([C:20]2[CH:19]=[CH:18][C:17]([O:16][C:15]([F:25])([F:26])[F:14])=[CH:22][CH:21]=2)[N:24]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4|
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Name
|
|
Quantity
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1.87 g
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Type
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reactant
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Smiles
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C(#N)/C(/C(=O)OCC)=C\OCC
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Name
|
|
Quantity
|
2.286 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(OC1=CC=C(C=C1)NN)(F)F
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The mixture was poured onto ice
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered
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Type
|
CUSTOM
|
Details
|
recrystallised (MeOH/water)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.965 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |